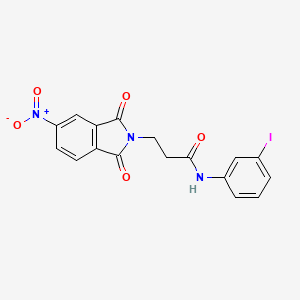![molecular formula C25H28N2O4S B3547923 N~1~-mesityl-N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3547923.png)
N~1~-mesityl-N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Overview
Description
N~1~-mesityl-N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, also known as Memp3, is a chemical compound that has recently gained attention in the field of scientific research. This compound has been shown to have potential applications in various areas of research, including neuroscience, drug discovery, and cancer research.
Scientific Research Applications
N~1~-mesityl-N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has shown potential applications in various areas of scientific research. One of the main areas of research where this compound has been studied is in neuroscience. This compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. This compound has also been shown to have potential applications in drug discovery. It has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
Mechanism of Action
The mechanism of action of N~1~-mesityl-N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. This compound has also been shown to modulate the activity of certain neurotransmitter receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In animal models, this compound has been shown to increase the levels of certain neurotransmitters in the brain, such as dopamine and serotonin. This compound has also been shown to decrease the levels of certain inflammatory markers in the brain, which may contribute to its neuroprotective effects. In cancer cells, this compound has been shown to inhibit the activity of certain enzymes involved in cell growth and proliferation, leading to cell death.
Advantages and Limitations for Lab Experiments
One advantage of using N~1~-mesityl-N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide in lab experiments is its high purity and stability. This compound has also been shown to have low toxicity in animal models, making it a safe compound to use in experiments. However, one limitation of using this compound in lab experiments is its high cost compared to other compounds with similar effects.
Future Directions
There are several future directions for research on N~1~-mesityl-N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide. One area of research is to further investigate the mechanism of action of this compound in the brain and in cancer cells. This may lead to the development of more effective therapies for neurodegenerative diseases and cancer. Another area of research is to investigate the potential applications of this compound in other areas of research, such as cardiovascular disease and diabetes. Overall, this compound has shown great potential in scientific research and may lead to the development of new therapies for various diseases.
properties
IUPAC Name |
2-(2-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4S/c1-17-10-12-21(13-11-17)32(29,30)27(22-8-6-7-9-23(22)31-5)16-24(28)26-25-19(3)14-18(2)15-20(25)4/h6-15H,16H2,1-5H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMIHTDHBVFCEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C=C(C=C2C)C)C)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-phenylglycinamide](/img/structure/B3547840.png)
![N-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B3547844.png)
![5-cyano-6-{[2-(ethylsulfonyl)ethyl]thio}-2-methyl-N,4-diphenylnicotinamide](/img/structure/B3547856.png)
![2-({4-[(phenylacetyl)amino]benzoyl}amino)benzoic acid](/img/structure/B3547872.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3547873.png)
![N-(2-fluorophenyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3547877.png)

![2-{[2-(ethylsulfinyl)ethyl]thio}-6-(4-methoxyphenyl)-4-phenylnicotinonitrile](/img/structure/B3547883.png)
![N-{2-[4-(2-Fluoro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-2,4,6-trimethyl-benzenesulfonamide](/img/structure/B3547891.png)
![ethyl (4-{[(2,6-difluorophenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B3547898.png)
![ethyl 2-{[N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)glycyl]amino}benzoate](/img/structure/B3547901.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2-chlorobenzyl)benzamide](/img/structure/B3547906.png)

![N~1~-[4-(acetylamino)phenyl]-N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B3547922.png)